5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pentylsulfanyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pentylsulfanyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a methyl group, and a pentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pentylsulfanyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, methyl, and pentylsulfanyl groups. Common reagents used in these reactions include various alkylating agents, chlorinating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pentylsulfanyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pentylsulfanyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pentylsulfanyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine
- 5-tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(pentylsulfanyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical properties and potential applications. This structural difference may influence its reactivity, biological activity, and suitability for specific research or industrial purposes.
Properties
Molecular Formula |
C22H28ClN3S |
---|---|
Molecular Weight |
402.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-pentylsulfanylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H28ClN3S/c1-6-7-8-13-27-19-14-18(22(3,4)5)24-21-20(15(2)25-26(19)21)16-9-11-17(23)12-10-16/h9-12,14H,6-8,13H2,1-5H3 |
InChI Key |
GEYCQEGBJPNAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
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